molecular formula C12H19NO2 B13328874 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Cat. No.: B13328874
M. Wt: 209.28 g/mol
InChI Key: YCSOBUQZWXBFAO-UHFFFAOYSA-N
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Description

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is an organic compound that belongs to the class of secondary amines It features a butanol backbone with a methoxyphenylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the reaction between 3-methoxybenzaldehyde and butan-2-amine forms an imine intermediate, which is subsequently reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the reduction of the imine intermediate under mild conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-one.

    Reduction: Formation of 4-{[(3-Methoxyphenyl)methyl]amino}butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-Methoxyanilino)methyl]phenol

Uniqueness

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is unique due to its specific structural features, such as the butanol backbone and the methoxyphenylmethylamino substituent. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methylamino]butan-2-ol

InChI

InChI=1S/C12H19NO2/c1-10(14)6-7-13-9-11-4-3-5-12(8-11)15-2/h3-5,8,10,13-14H,6-7,9H2,1-2H3

InChI Key

YCSOBUQZWXBFAO-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=CC=C1)OC)O

Origin of Product

United States

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